3-Bromo-4-isopropylbenzamide
Description
3-Bromo-4-isopropylbenzamide is a brominated aromatic benzamide derivative characterized by a bromine atom at the 3-position and an isopropyl group at the 4-position of the benzene ring, linked to a carboxamide functional group. Brominated benzamides are typically investigated for their electronic and steric properties, which influence reactivity, solubility, and binding affinity in biological systems.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
3-bromo-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H12BrNO/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
CJCPCTAIZYJEKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-isopropylbenzamide typically involves the bromination of 4-isopropylbenzamide. The process can be carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-isopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with oxidized functional groups.
Reduction: Products with reduced functional groups.
Scientific Research Applications
3-Bromo-4-isopropylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-isopropylbenzamide involves its interaction with specific molecular targets. The bromine and isopropyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
- Substituent Position and Electronic Effects: The bromine position (3 vs. 4) alters the aromatic ring’s electron distribution. The isopropyl group in this compound introduces steric bulk, which may reduce solubility in polar solvents compared to smaller substituents like methyl or methoxy groups .
Functional Group Impact :
Research and Application Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
